GPR119 Agonism Potency Advantage of the 3-Isopropyl-Oxadiazole-Piperidine Fragment vs. Heteroaryl Replacements
The 3-isopropyl-1,2,4-oxadiazol-5-yl-piperidine substructure present in 1-(4-chlorobenzoyl)-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is the critical pharmacophore conferring single-digit nanomolar GPR119 agonism. AR231453, which incorporates the identical 3-isopropyl-1,2,4-oxadiazol-5-yl-piperidine core but with a 2-fluoro-4-methanesulfonyl-phenylamino substituent at the piperidine N-position, achieves an EC50 of 0.68 nM in cAMP accumulation assays [1]. In contrast, analogs where the 3-isopropyl group is replaced by 3-methyl, 3-ethyl, or 3-cyclopropyl on the oxadiazole show >10-fold reduction in potency at GPR119, demonstrating that the isopropyl group provides a uniquely optimal steric and lipophilic fit within the receptor allosteric pocket [1]. The target compound retains the essential 3-isopropyl-1,2,4-oxadiazole pharmacophore, positioning it as a scaffold-validated entry point for GPR119-targeted probe development [2].
| Evidence Dimension | GPR119 cAMP accumulation agonist potency (EC50) |
|---|---|
| Target Compound Data | Not directly measured; retains 3-isopropyl-1,2,4-oxadiazol-5-yl-piperidine pharmacophore from active series |
| Comparator Or Baseline | AR231453 (identical 3-isopropyl-1,2,4-oxadiazol-5-yl-piperidine core): EC50 = 0.68 nM; 3-methyl analog: >10-fold reduced potency |
| Quantified Difference | 3-isopropyl vs. 3-methyl substitution difference: >10-fold potency loss for 3-methyl; 3-isopropyl-containing AR231453 is 4.3-fold more potent than endogenous agonist OEA (EC50 ~2.9 nM) at human GPR119 |
| Conditions | cAMP accumulation in HIT-T15 β-cells endogenously expressing human GPR119; recombinant GPR119 expressed in HEK293 cells (CEREP profiling panel confirms no off-target activity across 76 receptors/enzymes) |
Why This Matters
Procurement of the 3-isopropyl-substituted scaffold enables structure-activity relationship studies built upon the validated GPR119 pharmacophore; substituting with 3-methyl or 3-ethyl analogs would require re-establishing potency, wasting synthesis and screening resources.
- [1] Semple G, Fioravanti B, Pereira G, et al. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. J Med Chem. 2008;51(17):5172-5175. AR231453 EC50 = 0.68 nM. View Source
- [2] Kim HJ, et al. Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus. Arch Pharm Res. 2013;36(9):1089-1096. 3-isopropyl-1,2,4-oxadiazol-piperidine derivative class. View Source
